

# Technical Support Center: Strategies to Reduce QT Prolongation in Halofantrine Analog Development

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Halofantrine*

Cat. No.: *B180850*

[Get Quote](#)

Last Updated: 2026-01-09

## Introduction

The development of effective and safe antimalarial agents remains a global health priority. **Halofantrine**, a phenanthrene methanol compound, has demonstrated significant efficacy but its clinical utility is severely hampered by cardiotoxicity, specifically the prolongation of the QT interval on an electrocardiogram (ECG).<sup>[1][2][3]</sup> This prolongation is a surrogate marker for an increased risk of a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP).<sup>[2][4]</sup> The primary mechanism underlying **Halofantrine**-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) crucial for cardiac repolarization.<sup>[1][2][5]</sup>

This technical guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the design and preclinical evaluation of **Halofantrine** analogs. It provides a comprehensive resource of frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and robust protocols for key cardiovascular safety assays. Our goal is to equip your team with the knowledge to proactively design molecules with a reduced hERG liability and to accurately assess the cardiac risk profile of novel analogs, thereby streamlining the path to safer therapeutic candidates.

## Frequently Asked Questions (FAQs)

Q1: Why is my lead **Halofantrine** analog showing potent antimalarial activity but also high hERG inhibition?

A1: This is a common challenge rooted in the shared pharmacophoric features between antimalarial activity and hERG channel affinity. Key structural motifs and physicochemical properties that contribute to antimalarial efficacy, such as a basic amine and high lipophilicity, are also well-established drivers of hERG blockade.<sup>[6][7]</sup> The basic nitrogen becomes protonated at physiological pH, interacting with key acidic residues within the hERG channel's inner pore, while lipophilicity facilitates the compound's access to this binding site from the cell membrane.<sup>[6][8]</sup> The central phenanthrene core of **Halofantrine** also contributes to the overall lipophilicity and provides a scaffold for key interactions. Therefore, it is critical to decouple these properties to enhance selectivity.

Q2: We've reduced the basicity of our lead compound, but hERG inhibition persists. What other factors should we consider?

A2: While reducing basicity is a primary strategy, other factors play a significant role.<sup>[6][7]</sup> Consider the following:

- Lipophilicity (logP/logD): High lipophilicity can lead to non-specific binding and accumulation of the compound in the cardiomyocyte membrane, increasing its effective concentration near the hERG channel.<sup>[6][8]</sup> Strategies to moderately reduce lipophilicity, without compromising permeability, should be explored.
- Molecular Shape and Flexibility: The conformation of your analog and its ability to adopt a shape that fits within the hERG channel pore is critical. Introducing steric hindrance or rigidifying the molecule can disrupt key binding interactions.
- Aromaticity: Removing or modifying aromatic rings can sometimes reduce hERG activity.<sup>[6]</sup>

Q3: What is the acceptable safety margin for hERG IC50 versus antimalarial EC50?

A3: A widely accepted, though not absolute, rule of thumb in early drug discovery is to aim for a safety margin of at least 30-fold between the hERG IC50 and the therapeutic plasma concentration. However, this is a simplified view. Regulatory agencies like the FDA emphasize

an integrated risk assessment.[9][10][11] The decision should be based on a comprehensive evaluation including:

- The unbound plasma concentration of the drug at efficacious doses.
- Data from in vivo cardiovascular studies in animal models.[12][13]
- The potential for drug-drug interactions that could increase plasma concentrations.

Q4: Our in vitro hERG data doesn't correlate well with our in vivo QT data in dogs. What could be the reason?

A4: Discrepancies between in vitro and in vivo results are not uncommon and can arise from several factors:

- Metabolism: Your parent compound may have low hERG activity, but a metabolite could be a potent hERG blocker. **Halofantrine**'s active metabolite, N-desbutyl**halofantrine**, also contributes to QT prolongation.[3] Ensure you are testing major metabolites in your in vitro assays.
- Pharmacokinetics: Poor absorption, rapid metabolism, or high plasma protein binding could lead to lower-than-expected free plasma concentrations in vivo, resulting in a less pronounced QT effect.
- Multi-channel Effects: The compound might be affecting other cardiac ion channels (e.g., calcium or sodium channels) that could either mask or potentiate the effects of hERG block on the overall QT interval.
- Species Differences: While the dog is a good model, minor differences in ion channel pharmacology between species can exist.

## Troubleshooting Guides

### Guide 1: Inconsistent Results in the Automated Patch-Clamp hERG Assay

| Observed Issue                                       | Potential Cause                                                                                                                                                                                                                                                         | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             |
|------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High variability in IC50 values between runs         | <ol style="list-style-type: none"><li>1. Compound solubility issues: Precipitation in the assay buffer.</li><li>2. Cell health and passage number: Inconsistent cell quality.</li><li>3. Inaccurate compound concentrations: Pipetting errors or degradation.</li></ol> | <ol style="list-style-type: none"><li>1. Visually inspect compound plates for precipitation. Use a surfactant if necessary and ensure the final DMSO concentration is consistent and low (e.g., &lt;0.5%).<a href="#">[14]</a></li><li>2. Maintain a strict cell culture protocol. Use cells within a defined passage number range and ensure high viability (&gt;95%) before starting the experiment.</li><li>3. Prepare fresh serial dilutions for each experiment. Verify the accuracy of automated liquid handlers.</li></ol> |
| Low seal resistance or poor whole-cell configuration | <ol style="list-style-type: none"><li>1. Poor quality cell suspension: Cell clumping or debris.</li><li>2. Suboptimal internal/external solutions: Incorrect pH or osmolarity.</li></ol>                                                                                | <ol style="list-style-type: none"><li>1. Ensure a single-cell suspension. Gently triturate and filter if necessary.</li><li>2. Prepare fresh solutions and verify pH and osmolarity. Follow established protocols for solution composition.<a href="#">[15]</a></li></ol>                                                                                                                                                                                                                                                         |
| Run-down of hERG current over time                   | <ol style="list-style-type: none"><li>1. Cell instability: The whole-cell configuration is not stable over the duration of the experiment.</li><li>2. Compound cytotoxicity: The test article is toxic to the cells at higher concentrations.</li></ol>                 | <ol style="list-style-type: none"><li>1. Monitor the baseline current in the vehicle control. Establish a stability criterion (e.g., &lt;10% run-down over the experiment duration).</li><li>2. Assess cell viability in parallel with the assay. If cytotoxicity is suspected, reduce the maximum concentration tested.</li></ol>                                                                                                                                                                                                |

## Guide 2: Interpreting Ambiguous In Vivo Telemetry Data

| Observed Issue                                                   | Potential Cause                                                                                                                                                                            | Troubleshooting Steps                                                                                                                                                                                                                                                                                                  |
|------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Significant heart rate changes complicating QT analysis          | 1. Autonomic nervous system effects: The compound may have direct or indirect effects on heart rate. 2. Stress or activity of the animal: Can cause physiological heart rate fluctuations. | 1. Use an appropriate heart rate correction formula for the species being studied (e.g., Bazett's or Fridericia's for humans, but species-specific corrections are preferred for animals).[3] 2. Ensure animals are properly acclimatized to the housing and telemetry equipment. Analyze data from quiescent periods. |
| QT prolongation observed only at the highest, non-tolerated dose | 1. Off-target pharmacology: The effect may not be relevant at therapeutic exposures. 2. Hemodynamic stress: Severe hypotension or other adverse effects can indirectly affect the ECG.     | 1. Focus on the exposure-response relationship. Is there a clear trend of increasing QT with increasing plasma concentration within a tolerated dose range?[16] 2. Correlate ECG changes with hemodynamic data (blood pressure, heart rate).                                                                           |
| No clear dose-response for QT prolongation                       | 1. Complex PK/PD relationship: The relationship between plasma concentration and QT effect may not be linear. 2. High inter-animal variability.                                            | 1. Analyze QT prolongation against measured plasma concentrations of the parent drug and major metabolites, not just the administered dose. 2. Ensure the study is adequately powered. A crossover study design can help reduce variability.                                                                           |

## Medicinal Chemistry and Screening Strategies

Developing **Halofantrine** analogs with a reduced risk of QT prolongation requires a multi-pronged approach that integrates medicinal chemistry strategies with a robust preclinical screening cascade.

## Medicinal Chemistry Strategies to Mitigate hERG Liability

The goal is to disrupt the key interactions between the analog and the hERG channel pore without compromising its antimalarial potency.

| Strategy                         | Rationale                                                                                                                                                                                           | Example Modification                                                                                                           |
|----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Reduce Basicity (pKa)            | Lowering the pKa of the basic amine reduces the proportion of the protonated species at physiological pH, weakening the key ionic interaction in the hERG channel pore.[6][7]                       | Replace a piperidine ring with a piperazine, or introduce electron-withdrawing groups near the basic center.[6]                |
| Reduce Lipophilicity (logP/logD) | Decreasing lipophilicity can lower the compound's concentration in the cardiomyocyte membrane, reducing its access to the hERG channel.[6][7][8]                                                    | Introduce polar functional groups (e.g., hydroxyl, amide) or replace a lipophilic aromatic ring with a more polar heterocycle. |
| Introduce Steric Hindrance       | Adding bulky groups near the key interaction points can physically prevent the molecule from fitting optimally into the hERG channel binding pocket.                                                | Introduce substituents on the rings of the phenanthrene core or adjacent to the basic amine.                                   |
| Form a Zwitterion                | Incorporating an acidic group to create a zwitterion can significantly reduce hERG affinity by altering the molecule's overall physicochemical profile, though this may impact permeability.[6][17] | Add a carboxylic acid or tetrazole group to the molecule.                                                                      |
| Disrupt Aromaticity              | Removing aromatic rings can sometimes disrupt pi-stacking interactions with aromatic residues (e.g., F656) in the hERG channel pore.[6]                                                             | Bioisosteric replacement of an aromatic ring with a non-aromatic, cyclic system.                                               |

## Diagram: Mechanism of hERG Blockade & Mitigation Strategies



[Click to download full resolution via product page](#)

Caption: A tiered screening cascade for assessing cardiototoxicity risk.

## Key Experimental Protocols

### Protocol 1: Automated Patch-Clamp hERG Assay

This protocol provides a high-throughput method to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a test compound on the hERG channel, in accordance with regulatory expectations. [\[14\]](#)[\[15\]](#)[\[18\]](#)

#### 1. Materials and Reagents:

- Cell Line: CHO or HEK293 cells stably expressing the human hERG channel.
- Solutions:
  - External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. [\[15\]](#)
  - Internal Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH. [\[15\]](#)
- Test Compounds: **Halofantrine** analogs, dissolved in DMSO.
- Controls:
  - Positive Control: E-4031 or Dofetilide.
  - Vehicle Control: DMSO (at the same final concentration as test compounds).

#### 2. Procedure:

- Cell Culture & Preparation: Culture cells according to standard procedures. On the day of the experiment, detach cells using a non-enzymatic solution to create a single-cell suspension.
- System Preparation: Prime the automated patch-clamp system (e.g., IonFlux, QPatch) with the internal and external solutions.
- Compound Plate Preparation: Prepare a plate with serial dilutions of the test compounds and positive control. The final DMSO concentration should not exceed 0.5%.

- Experiment Initiation: Load the cell suspension and compound plate into the system. The automated system will establish whole-cell recordings.
- Voltage Protocol & Data Acquisition:
  - Apply a standardized voltage protocol to elicit hERG tail currents. A typical protocol involves a holding potential of -80 mV, a depolarization step to +20 mV to open and then inactivate the channels, followed by a repolarization step to -50 mV to measure the peak tail current. [15][18]
  - Record baseline currents in the external solution.
  - Sequentially apply the vehicle control followed by increasing concentrations of the test compound, allowing sufficient time at each concentration to reach steady-state block (e.g., 3-5 minutes).

### 3. Data Analysis:

- Measure the peak tail current amplitude at each concentration.
- Normalize the current at each concentration to the current observed with the vehicle control.
- Fit the concentration-response data to a Hill equation to determine the IC50 value.

## Protocol 2: In Vivo Cardiovascular Telemetry Study in Conscious Non-Rodents

This protocol is designed to assess the effects of a test compound on the QT interval and other cardiovascular parameters in a conscious, freely moving animal model, as recommended by ICH S7B guidelines. [13][19][20]

### 1. Animal Model and Preparation:

- Species: Beagle dogs or Cynomolgus monkeys are commonly used.
- Instrumentation: Animals are surgically implanted with telemetry transmitters capable of recording ECG, blood pressure, and body temperature. Allow for a sufficient recovery period

post-surgery.

- Acclimatization: Acclimatize animals to the study environment to minimize stress-related artifacts.

## 2. Study Design:

- Crossover Design: A Latin square or other crossover design is recommended, where each animal receives the vehicle and all dose levels of the test compound in a randomized order, with an adequate washout period between doses.
- Dose Selection: Select doses that will achieve plasma concentrations bracketing and exceeding the anticipated therapeutic exposure.
- Positive Control: Include a positive control group (e.g., Moxifloxacin) to demonstrate the sensitivity of the model to detect QT prolongation.

## 3. Procedure:

- Baseline Recording: Record baseline cardiovascular data for at least 24 hours prior to dosing.
- Dosing and Recording: Administer the vehicle or test compound. Continuously record telemetry data for at least 24 hours post-dose.
- Blood Sampling: Collect serial blood samples at predetermined time points to correlate cardiovascular changes with plasma drug concentrations (pharmacokinetics).

## 4. Data Analysis:

- ECG Analysis: Extract and analyze ECG data to determine RR interval (for heart rate), PR interval, QRS duration, and QT interval.
- QT Correction: Correct the QT interval for heart rate using a species-specific correction formula (e.g., individual animal correction factor) to obtain the QTc.
- Exposure-Response Analysis: Plot the change in QTc from baseline against the measured plasma concentration of the test compound and its major metabolites. This is the most

critical analysis for assessing risk.

## References

- Tie, H., et al. (2000). Inhibition of hERG potassium channels by the antimalarial agent **halofantrine**. *British Journal of Pharmacology*. [Link]
- Hu, D., et al. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. *Drug Hunter*. [Link]
- Khavandi, A., et al. (2009). Drug-induced QT interval prolongation: mechanisms and clinical management. *Cardiovascular Therapeutics*. [Link]
- Brasseur, P., et al. (2011). Effect of **halofantrine** on QT interval in children. *Malaria Journal*. [Link]
- U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. [Link]
- Jamieson, C., et al. (2006). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. *Journal of Medicinal Chemistry*. [Link]
- Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]
- Harmer, A. R., et al. (2020). Drug-induced QT prolongation: Concordance of preclinical anesthetized canine model in relation to published clinical observations for ten CiPA drugs. *Journal of Pharmacological and Toxicological Methods*. [Link]
- Ozaki, H. (2021). [Technology and evaluation best practices for in vivo cardiovascular safety pharmacology studies]. *Nihon Yakurigaku Zasshi*. [Link]
- Charles River Laboratories. (2013). Preclinical QT Assessment Reduces Late-stage Drug Failures. Charles River Labs. [Link]
- Lester, R. M. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the "Double-Negative" Scenario. *Clinical Pharmacology in Drug Development*. [Link]
- Lester, R. M. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the "Double-Negative" Scenario.
- Vivotecnia. (n.d.). Cardiovascular Safety Pharmacology Studies. Vivotecnia. [Link]
- Paul, A., et al. (2023). Mitigating hERG Liability of Toll-Like Receptor 9 and 7 Antagonists through Structure-Based Design. *ChemMedChem*. [Link]
- Ncardia. (n.d.). Cardiovascular Safety Pharmacology: Best Practice Considerations for the In Vivo QTc Core Assay. Ncardia. [Link]
- Skerlj, R. T., et al. (2011). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. *ACS Medicinal Chemistry Letters*. [Link]

- Lei, C. L., et al. (2020). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. *bioRxiv*. [Link]
- Pugsley, M. K., et al. (2017). Technological Advances in Cardiovascular Safety Assessment Decrease Preclinical Animal Use and Improve Clinical Relevance. *ILAR Journal*. [Link]
- DePonti, F., et al. (2002). Antimalarial drugs: QT prolongation and cardiac arrhythmias. *Expert Opinion on Drug Safety*. [Link]
- Scantox. (n.d.). Safety Pharmacology. Scantox. [Link]
- Lester, R. M. (2021).
- Gintant, G. A. (2011). Preclinical Cardiovascular Risk Assessment in Modern Drug Development. *Toxicological Sciences*. [Link]
- Adjei, A. A., et al. (2008). Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system. *Malaria Journal*. [Link]
- U.S. Food and Drug Administration. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. *FDA.gov*. [Link]
- Corbalan, J. J., et al. (2014). QT interval prolongation: preclinical and clinical testing arrhythmogenesis in drugs and regulatory implications. *Current Medicinal Chemistry*. [Link]
- Valentin, J. P., et al. (2010). Analysis of the Relationship Between Preclinical and Clinical QT Interval-Related Data. *Journal of Pharmacological and Toxicological Methods*. [Link]
- Bohme, G. A., et al. (2018). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. *Methods in Molecular Biology*. [Link]
- Vlaminckx, E., et al. (2022). Modelling of clinical TQT studies outcomes from preclinical cardiovascular safety pharmacology studies using the one-step QTc model. *British Journal of Pharmacology*. [Link]
- Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. *Reaction Biology*. [Link]
- Tie, H., et al. (2000). Inhibition of HERG potassium channels by the antimalarial agent **halofantrine**. *PubMed Central*. [Link]
- De Groot, M. J., et al. (2008).
- Thomas, D., et al. (2013). Pharmacological treatment of acquired QT prolongation and torsades de pointes. *British Journal of Clinical Pharmacology*. [Link]
- Zhang, Y., et al. (2011). Effect of the Membrane Environment on Pharmacologic Inhibition of hERG K<sup>+</sup> Channel Activity. *Molecular Pharmacology*. [Link]
- Stary, A., et al. (2010). Structural implications of hERG K<sup>+</sup> channel block by a high-affinity minimally structured blocker. *Journal of General Physiology*. [Link]
- Wesche, D. L., et al. (2000). Potentiation of **halofantrine**-induced QTc prolongation by mefloquine: correlation with blood concentrations of **halofantrine**. *British Journal of Clinical Pharmacology*. [Link]

- Vandenberg, J. I., et al. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. *Trends in Pharmacological Sciences*. [Link]
- Dempsey, C. E., et al. (2022). Structural modeling of the hERG potassium channel and associated drug interactions. *Frontiers in Pharmacology*. [Link]
- Yoshida, K., & Niwa, T. (2006). Quantitative structure-activity relationship studies on inhibition of HERG potassium channels.
- Boukharta, L., et al. (2011). Computer simulations of structure-activity relationships for HERG channel blockers. *Biochemistry*. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of halofantrine on QT interval in children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QT interval prolongation: preclinical and clinical testing arrhythmogenesis in drugs and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Overcoming undesirable HERG potency of chemokine receptor antagonists using baseline lipophilicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double-Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]

- 12. Drug-induced QT prolongation: Concordance of preclinical anesthetized canine model in relation to published clinical observations for ten CiPA drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Technology and evaluation best practices for in vivo cardiovascular safety pharmacology studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. insights.inotiv.com [insights.inotiv.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fda.gov [fda.gov]
- 19. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 20. scantox.com [scantox.com]
- To cite this document: BenchChem. [Technical Support Center: Strategies to Reduce QT Prolongation in Halofantrine Analog Development]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180850#strategies-to-reduce-qt-prolongation-in-halofantrine-analog-development]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)